molecular formula C10H14O B15350924 2-(3-Methylbut-1-ynyl)cyclopentan-1-one

2-(3-Methylbut-1-ynyl)cyclopentan-1-one

Cat. No.: B15350924
M. Wt: 150.22 g/mol
InChI Key: ZMEFLOKAORPBNX-UHFFFAOYSA-N
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Description

2-(3-Methylbut-1-ynyl)cyclopentan-1-one (CID 45079421) is an organic compound with molecular formula C10H14O and molecular weight 150.22 g/mol . This cyclopentanone derivative features a 3-methylbut-1-ynyl substituent at the 2-position of the cyclopentanone ring, creating a structurally interesting molecule for chemical research and synthetic applications. While specific mechanistic data on this exact compound requires further investigation, structurally related cyclopentanone derivatives demonstrate significant importance in fragrance research and flavor applications . Researchers value this compound for exploring structure-activity relationships in odorant molecules and as a building block for synthesizing more complex chemical entities. The compound's structural features, including the cyclopentanone ring and alkyne substituent, make it suitable for various chemical transformations and synthetic pathways. In research settings, 2-(3-Methylbut-1-ynyl)cyclopentan-1-one serves as a valuable intermediate for developing novel fragrance ingredients and exploring new chemical entities with potential organoleptic properties. This product is designated For Research Use Only (RUO) and is strictly not for human consumption, diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-(3-methylbut-1-ynyl)cyclopentan-1-one

InChI

InChI=1S/C10H14O/c1-8(2)6-7-9-4-3-5-10(9)11/h8-9H,3-5H2,1-2H3

InChI Key

ZMEFLOKAORPBNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CC1CCCC1=O

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets. The alkyne group can interact with enzymes, potentially inhibiting or activating them. The cyclopentanone ring can participate in hydrogen bonding and other non-covalent interactions, influencing molecular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The alkyne group in the target compound enhances reactivity toward cycloaddition and metal-catalyzed reactions compared to the alkene in 2-(3-Methylbut-2-enyl)cyclopentan-1-one .
  • Aromatic substituents (e.g., in PGV-1 or 2-(3-phenylfuran-2-yl) derivatives) improve stability and biological activity, as seen in PGV-1’s anticancer efficacy .

Applications: Fragrance: 2-Heptylidene cyclopentan-1-one is used in perfumery, with safety limits defined by IFRA due to sensitization risks . Pharmaceuticals: PGV-1 demonstrates superior antitumor activity compared to curcumin, attributed to its cyclopentanone core and methylidene substituents .

Preparation Methods

Enolate Formation

Cyclopentanone undergoes deprotonation at the α-carbon using strong bases such as lithium diisopropylamide (LDA) or potassium hydride (KH). The enolate intermediate preferentially forms at the 2-position due to steric and electronic factors.

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) at −78°C
  • Base: LDA (2.2 equiv)
  • Time: 1 hour

Alkylation with Propargyl Bromide

The enolate reacts with 1-bromo-3-methylbut-1-yne, introducing the alkyne moiety via nucleophilic substitution.

Mechanism :

  • Enolate attacks the electrophilic carbon of the propargyl bromide.
  • Elimination of bromide yields the alkylated product.

Challenges :

  • Limited commercial availability of 1-bromo-3-methylbut-1-yne necessitates in situ synthesis via halogenation of 3-methylbut-1-yne.
  • Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Workup :

  • Quenching with aqueous NH₄Cl.
  • Purification via column chromatography (hexane/ethyl acetate).

Typical Yield : 45–60% (theoretical).

Sonogashira Coupling

Preparation of 2-Bromocyclopentanone

Bromination of cyclopentanone at the 2-position employs N-bromosuccinimide (NBS) under radical conditions.

Reaction Conditions :

  • Initiator: Benzoyl peroxide (0.1 equiv)
  • Solvent: CCl₄, reflux
  • Yield: 70–75%

Palladium-Catalyzed Coupling

2-Bromocyclopentanone reacts with 3-methylbut-1-yne under Sonogashira conditions.

Catalytic System :

  • Pd(PPh₃)₂Cl₂ (5 mol%)
  • CuI (10 mol%)
  • Base: Triethylamine

Mechanism :

  • Oxidative addition of Pd⁰ to 2-bromocyclopentanone.
  • Transmetallation with copper acetylide.
  • Reductive elimination forms the C–C bond.

Optimization :

  • Excess alkyne (1.5 equiv) improves conversion.
  • Degassing enhances catalyst longevity.

Yield : 55–65%.

Hydration of Propargyl Derivatives

Synthesis of 2-(3-Methylbut-1-ynyl)cyclopentanol

Cyclopentanol derivatives are alkylated similarly to Section 1, followed by oxidation to the ketone.

Oxidation Conditions :

  • Jones reagent (CrO₃/H₂SO₄)
  • Temperature: 0°C → 25°C
  • Yield: 80–85%

Limitations :

  • Over-oxidation risks necessitate precise reaction control.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages
Enolate Alkylation 45–60 Direct C–C bond formation Limited substrate availability
Sonogashira Coupling 55–65 Modular, scalable Requires halogenated precursor
Hydration/Oxidation 70–85 High-yield oxidation step Multi-step synthesis

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